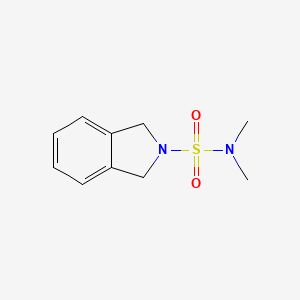

![molecular formula C13H16O3 B3016418 2-[2-(Cyclopentyloxy)phenyl]acetic acid CAS No. 1520738-14-0](/img/structure/B3016418.png)

2-[2-(Cyclopentyloxy)phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

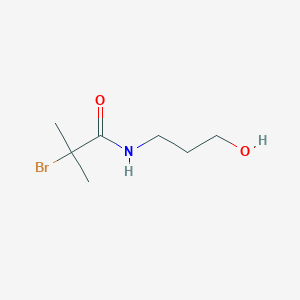

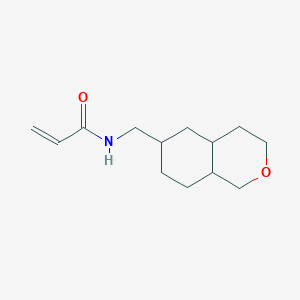

2-[2-(Cyclopentyloxy)phenyl]acetic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.268. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

A series of substituted (2-phenoxyphenyl)acetic acids, closely related to 2-[2-(Cyclopentyloxy)phenyl]acetic acid, were synthesized and tested for their anti-inflammatory activities. Halogen substitution in the phenoxy ring was found to significantly enhance activity. These compounds exhibited low ulcerogenic potential and were effective in treating adjuvant arthritis, demonstrating promising anti-inflammatory and analgesic properties (Atkinson et al., 1983).

Pharmacological Profile

Research on a pyrrolizine derivative structurally similar to this compound revealed that it inhibits cyclo-oxygenase and 5-lipoxygenase enzymes. This compound showed various pharmacological activities including anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage in animal studies (Laufer et al., 1994).

Antibacterial Activity

2-(2-Hydroxy phenylimino) acetic acid, which has a functional group similar to this compound, was investigated for its antibacterial activity. It was found to inhibit the growth of various pathogenic bacteria, including E.coli and Staphylococcus aureus, at certain concentrations, indicating potential antibacterial properties (Ewadh et al., 2013).

Anti-hyperglycemic and Lipid Modulating Agents

Phenyl acetic acid derivatives, akin to this compound, were synthesized and evaluated for their anti-hyperglycemic and lipid-modulating properties. One compound in this series was particularly potent, exhibiting both glucose and lipid-lowering effects (Das et al., 2003).

Neuromodulator Potential

Phenyl acetic acid, a metabolite related to this compound, has been shown to act as a neuromodulator in the dopaminergic pathway, stimulating dopamine release. Evaluating its concentration in biological fluids could be insightful for understanding neurological conditions like depression and schizophrenia (Mangani et al., 2004).

Antioxidant Activities

Studies have been conducted on compounds structurally similar to this compound for their antioxidant activities. These studies focus on their efficacy in scavenging free radicals, which is a key aspect of oxidative stress-related diseases (Ren, 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to phenylacetic acid , which is known to play a role in the treatment of urea cycle disorders .

Mode of Action

Phenylacetic acid is known to undergo ketonic decarboxylation to form ketones . It can also condense with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Biochemical Pathways

Phenylacetic acid is a central intermediate metabolite involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Pharmacokinetics

Phenylacetic acid is known to be metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . Phenylacetate hydrolysis involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .

Result of Action

Phenylacetic acid is known to be used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, improper disposal or unintentional spills of acetic acid can lead to water pollution, posing substantial dangers to aquatic ecosystems . Acetic acid is very soluble in water, even small amounts can cause pH levels to decrease . Also, acetic acid is a volatile organic compound (VOC) that quickly evaporates into the atmosphere . Once discharged, these vapors can interact with other air pollutants, sunlight, and other environmental factors to produce secondary organic aerosols and ground-level ozone .

Propriétés

IUPAC Name |

2-(2-cyclopentyloxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(15)9-10-5-1-4-8-12(10)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWGNKNYSDYOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

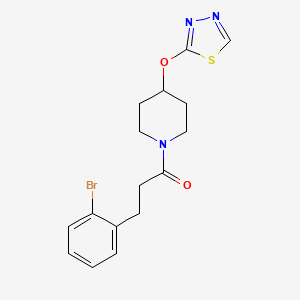

![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)

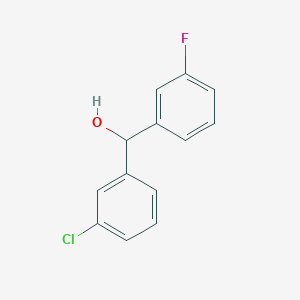

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)

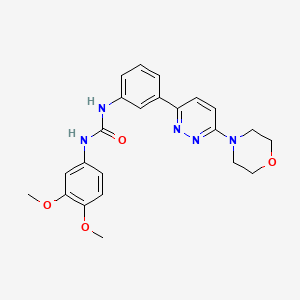

![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)